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Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

Cat. No.: B147727

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural features of molecular entities is paramount. Nuclear Magnetic Resonance
(NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure.
This guide provides a comparative analysis of 2-Tetrahydrofuroic acid using *H and 3C NMR
spectroscopy, offering experimental data, detailed protocols, and a comparison with isomeric
and analogous compounds.

'H and **C NMR Spectral Data of 2-Tetrahydrofuroic
Acid
The structural elucidation of 2-Tetrahydrofuroic acid is readily achieved through the analysis

of its 1H and 3C NMR spectra. The chemical shifts and multiplicities of the protons and carbons
provide a detailed map of the molecule's connectivity.

Table 1: *H NMR Spectral Data of 2-Tetrahydrofuroic Acid
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Assignment Chemical Shift (d) in Multiplicity COl-,Ipling Constant
ppm (J) inHz

H-2 ~4.4 dd 8.0, 5.0

H-5a ~4.0 m

H-5b ~3.8 m

H-3a, H-4a ~2.2 m

H-3b, H-4b ~2.0 m

-COOH >10 br s

Note: Data is typically recorded in CDCls at 400 MHz. Chemical shifts are referenced to TMS (8
= 0.00 ppm). The carboxylic acid proton signal is often broad and may exchange with
deuterium in the presence of D20.

Table 2: 13C NMR Spectral Data of 2-Tetrahydrofuroic Acid

Assignment Chemical Shift (d) in ppm
C-1 (COOH) ~179

C-2 ~77

C-5 ~69

C-3 ~31

C-4 ~25

Note: Data is typically recorded in CDCls at 100 MHz. Chemical shifts are referenced to the
solvent peak (CDCls: & = 77.16 ppm).

Comparison with Structural Alternatives

To provide a comprehensive understanding, the NMR data of 2-Tetrahydrofuroic acid is
compared with its structural isomer, 3-Tetrahydrofuroic acid, and a six-membered ring
analogue, Tetrahydropyran-2-carboxylic acid.
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Table 3: Comparison of tH NMR Chemical Shifts (ppm)

2-Tetrahydrofuroic

3-Tetrahydrofuroic

Tetrahydropyran-2-

Proton _ _ ] carboxylic Acid
Acid Acid (Predicted) .
(Predicted)
H-a to COOH ~4.4 (H-2) ~3.0 (H-3) ~4.2 (H-2)
H-a to Ether O ~4.0, ~3.8 (H-5) ~3.9,~3.7 (H-2 & H-5)  ~3.9, ~3.5 (H-6)
Other Ring Protons ~2.2,~2.0 (H-3, H-4) ~2.1 (H-4) ~1.8-~15
-COOH >10 >10 >10

Table 4: Comparison of 33C NMR Chemical Shifts (ppm)

2-Tetrahydrofuroic

3-Tetrahydrofuroic

Tetrahydropyran-2-

Carbon _ _ ] carboxylic Acid
Acid Acid (Predicted) .
(Predicted)
C=0 ~179 ~178 ~177
C-a to COOH ~77 (C-2) ~45 (C-3) ~75 (C-2)
C-a to Ether O ~69 (C-5) ~73 (C-2), ~68 (C-5) ~68 (C-6)
Other Ring Carbons ~31 (C-3), ~25 (C-4) ~30 (C-4) ~28, ~24, ~22

The distinct chemical shifts, particularly for the carbons and protons alpha to the carboxylic acid

and the ether oxygen, allow for unambiguous differentiation between these compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

» Weighing: Accurately weigh 5-10 mg of the solid sample for *H NMR and 20-50 mg for 13C

NMR.
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» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-de) in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

o Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS),
for accurate chemical shift referencing.

o Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition:

 Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good

signal dispersion.

e 1H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90°
pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

e 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.

Logical Workflow for NMR Analysis

The process of analyzing NMR spectra to elucidate the structure of a compound like 2-
Tetrahydrofuroic acid follows a logical progression.
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Click to download full resolution via product page
Caption: Workflow for NMR-based structural elucidation.

This systematic approach ensures that all spectral information is utilized to accurately
determine the molecular structure. The combination of *H and 3C NMR provides
complementary information that is essential for a confident structural assignment.

 To cite this document: BenchChem. [A Comparative Analysis of 2-Tetrahydrofuroic Acid
Using *H and 3C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147727#1h-nmr-and-13c-nmr-analysis-of-2-
tetrahydrofuroic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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